1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 2,4,5-trichlorobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Substitution with 3-chloro-4-methylphenyl group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3-chloro-4-methylphenyl halide under basic conditions.
Sulfonylation with 2,4,5-trichlorobenzenesulfonyl chloride: The final step involves the reaction of the substituted piperazine with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a tool compound in studying biological pathways.
Medicine: Potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to the target, while the aromatic rings might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.
4-(2,4,5-Trichlorobenzenesulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is unique due to the presence of both the 3-chloro-4-methylphenyl and 2,4,5-trichlorobenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16Cl4N2O2S |
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Molecular Weight |
454.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H16Cl4N2O2S/c1-11-2-3-12(8-13(11)18)22-4-6-23(7-5-22)26(24,25)17-10-15(20)14(19)9-16(17)21/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
HKUNWJNLPARQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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